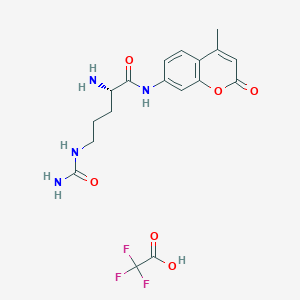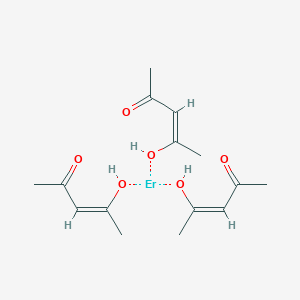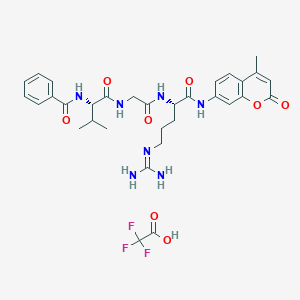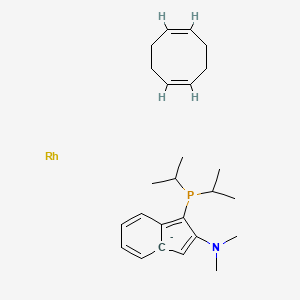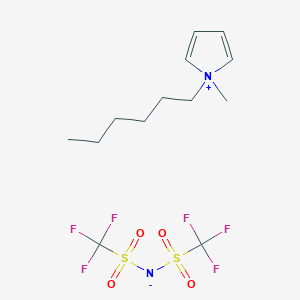
Yttrium titanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium titanate is a compound with the chemical formula Y₂Ti₂O₇. It belongs to the family of pyrochlore oxides, which are known for their unique structural characteristics and high chemical stability.
Preparation Methods
Yttrium titanate can be synthesized using several methods, including the traditional solid-state reaction and the sol-gel method.
-
Solid-State Reaction: : This method involves mixing stoichiometric amounts of yttrium oxide (Y₂O₃) and titanium dioxide (TiO₂) powders, followed by high-temperature calcination. The mixture is typically heated at temperatures around 1300°C for several hours to form this compound .
-
Sol-Gel Method: : This is a soft-chemistry technique that involves the use of citric acid as a chelating agent. The precursors, yttrium nitrate and titanium isopropoxide, are dissolved in a solvent, and citric acid is added to form a gel. The gel is then dried and calcined at lower temperatures (around 750°C) compared to the solid-state reaction .
Chemical Reactions Analysis
Yttrium titanate undergoes various chemical reactions, including:
-
Oxidation and Reduction: : this compound can participate in redox reactions, where it can either gain or lose oxygen atoms. These reactions are crucial in applications such as solid oxide fuel cells .
-
Substitution Reactions: : In these reactions, yttrium or titanium atoms in the compound can be replaced by other metal ions, leading to the formation of doped this compound. For example, doping with rare earth elements like erbium can enhance its luminescent properties .
-
Hydrothermal Reactions: : this compound can be synthesized or modified using hydrothermal methods, where the reaction occurs in an aqueous solution at elevated temperatures and pressures .
Scientific Research Applications
Yttrium titanate has a wide range of scientific research applications:
-
Electronics: : Due to its high dielectric constant and thermal stability, this compound is used in the fabrication of capacitors and other electronic components .
-
Optics: : this compound is used in optical devices due to its transparency and ability to host rare earth ions, making it suitable for applications in lasers and phosphors .
-
Materials Science: : this compound is investigated for its potential use as a thermal barrier coating and in solid oxide fuel cells due to its high ionic conductivity and stability .
-
Medicine: : this compound nanoparticles are explored for their potential use in biomedical imaging and as carriers for drug delivery .
Mechanism of Action
The mechanism by which yttrium titanate exerts its effects is primarily related to its structural and electronic properties. The pyrochlore structure of this compound allows for high ionic conductivity, making it suitable for applications in solid oxide fuel cells. Additionally, the ability to host rare earth ions enables its use in optical applications, where it can enhance luminescence and reduce non-radiative recombination .
Comparison with Similar Compounds
Yttrium titanate can be compared with other pyrochlore compounds such as:
Holmium titanate (Ho₂Ti₂O₇): Known for its magnetic properties and potential use in spintronic devices.
Ytterbium titanate (Yb₂Ti₂O₇): Exhibits unique magnetic interactions and is studied for its potential in quantum computing.
Barium titanate (BaTiO₃): Widely used in capacitors and piezoelectric devices due to its ferroelectric properties.
This compound stands out due to its combination of high dielectric constant, thermal stability, and ability to host rare earth ions, making it versatile for various applications.
Properties
IUPAC Name |
dioxido(oxo)titanium;yttrium(3+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/9O.3Ti.2Y/q;;;6*-1;;;;2*+3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWSPPZJGJOVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[Y+3].[Y+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O9Ti3Y2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

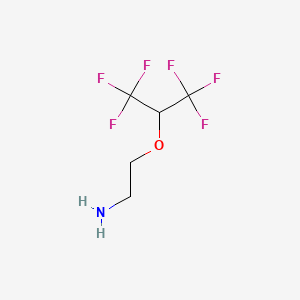


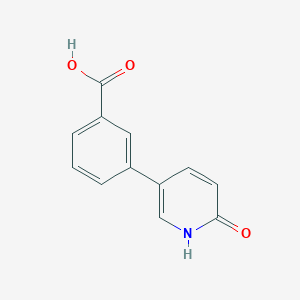
![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6318691.png)
